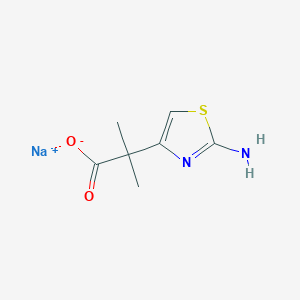

Sodium 2-(2-amino-1,3-thiazol-4-yl)-2-methylpropanoate

Beschreibung

Eigenschaften

IUPAC Name |

sodium;2-(2-amino-1,3-thiazol-4-yl)-2-methylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S.Na/c1-7(2,5(10)11)4-3-12-6(8)9-4;/h3H,1-2H3,(H2,8,9)(H,10,11);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJDIGRDKEHHFGF-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CSC(=N1)N)C(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N2NaO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of sodium 2-(2-amino-1,3-thiazol-4-yl)-2-methylpropanoate typically involves the reaction of 2-amino-1,3-thiazole with a suitable alkylating agent. One common method includes the use of ethyl 2-bromo-2-methylpropanoate as the alkylating agent, which reacts with 2-amino-1,3-thiazole in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

Sodium 2-(2-amino-1,3-thiazol-4-yl)-2-methylpropanoate can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiazolidines.

Substitution: The amino group on the thiazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidines.

Substitution: Various substituted thiazole derivatives.

Wissenschaftliche Forschungsanwendungen

Sodium 2-(2-amino-1,3-thiazol-4-yl)-2-methylpropanoate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its antimicrobial and anticancer properties.

Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Wirkmechanismus

The mechanism of action of sodium 2-(2-amino-1,3-thiazol-4-yl)-2-methylpropanoate involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity.

Vergleich Mit ähnlichen Verbindungen

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight | Key Functional Groups | Solubility (Water) | Applications |

|---|---|---|---|---|---|

| Sodium 2-(2-amino-1,3-thiazol-4-yl)-2-methylpropanoate | C₇H₉N₂NaO₂S | 216.21 | Amino-thiazole, sodium carboxylate | High | Pharmaceutical intermediates |

| 3-(2-Amino-1,3-thiazol-4-yl)propanoic acid | C₆H₈N₂O₂S | 172.20 | Amino-thiazole, carboxylic acid | Moderate | Medicinal chemistry scaffolds |

| Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate | C₇H₁₀N₂O₂S | 186.23 | Amino-thiazole, ethyl ester | Low | Synthetic intermediate |

| Sodium 2-(4-methyl-1,3-thiazol-2-yl)propanoate | C₇H₉NO₂S | 179.22 | Methyl-thiazole, sodium carboxylate | Moderate | Research applications |

| (2Z)-Methyl 2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)ethanoate | C₈H₁₀N₃O₃S | 229.25 | Methoxyimino, methyl ester | Low | Cephalosporin synthesis |

Key Research Findings

Synthetic Utility: Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate () is a pivotal precursor for bi-heterocyclic compounds, including the target sodium salt. Alkylation and hydrolysis steps can introduce the methyl branch and convert esters to sodium salts .

Bioactivity: Amino-thiazole derivatives with carboxylate groups (e.g., ) show enhanced binding to enzymatic targets, such as bacterial transpeptidases, due to hydrogen-bonding interactions .

Solubility Advantages : Sodium salts like the target compound outperform ester derivatives () in aqueous solubility, critical for injectable formulations .

Biologische Aktivität

Sodium 2-(2-amino-1,3-thiazol-4-yl)-2-methylpropanoate is a compound derived from the thiazole family, which has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and research findings.

Target of Action

Sodium 2-(2-amino-1,3-thiazol-4-yl)-2-methylpropanoate acts primarily through interactions with various biological targets. Its thiazole structure allows it to participate in hydrogen bonding and hydrophobic interactions with proteins and enzymes, influencing their activity and function.

Mode of Action

The compound has been shown to inhibit specific enzymes involved in critical biochemical pathways. For instance, similar thiazole derivatives have been identified as ATP-competitive inhibitors for cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.

Biochemical Pathways

Sodium 2-(2-amino-1,3-thiazol-4-yl)-2-methylpropanoate influences a variety of biochemical pathways:

- Cell Proliferation: It may modulate pathways involved in cell growth and division.

- Inflammation: The compound exhibits anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory response .

- Microbial Growth: Research suggests potential antimicrobial effects against various pathogens.

Pharmacokinetics

Understanding the pharmacokinetic properties of Sodium 2-(2-amino-1,3-thiazol-4-yl)-2-methylpropanoate is vital for assessing its therapeutic efficacy. Key aspects include:

- Absorption and Distribution: The sodium salt form enhances solubility, potentially improving bioavailability.

- Metabolism: The compound is likely metabolized through common pathways involving oxidation and reduction reactions.

- Excretion: The elimination route remains to be fully characterized but may involve renal pathways due to its ionic nature.

Case Studies

-

Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of similar thiazole derivatives. The compound demonstrated significant inhibition of COX enzymes (IC50 values: COX-1 = 314 µg/mL; COX-2 = 130 µg/mL) and showed promising results in reducing edema in animal models . -

Antimicrobial Effects

In vitro studies have indicated that Sodium 2-(2-amino-1,3-thiazol-4-yl)-2-methylpropanoate exhibits antimicrobial activity against a range of bacterial strains. Its mechanism likely involves disruption of bacterial cell wall synthesis or function .

Summary Table of Biological Activity

Q & A

Q. What synthetic methodologies are recommended for Sodium 2-(2-amino-1,3-thiazol-4-yl)-2-methylpropanoate?

The synthesis of thiazole-containing compounds typically involves condensation reactions between thiourea derivatives and α-halo ketones or aldehydes. For example, the thiazole ring in structurally similar compounds is formed via cyclization of thiourea with α-bromo ketones under reflux conditions. Post-synthesis purification often includes recrystallization from methanol or ethanol, followed by characterization via NMR, IR, and elemental analysis to confirm purity and structure . For sodium salt formation, neutralization of the carboxylic acid precursor with sodium hydroxide is standard.

Q. How is the compound characterized structurally and chemically post-synthesis?

Key techniques include:

- 1H/13C NMR : To confirm proton environments and carbon frameworks, particularly the thiazole ring’s substituents and methylpropanoate backbone .

- IR Spectroscopy : To identify functional groups (e.g., C=O stretching in the carboxylate, N-H in the amino group) .

- X-ray Crystallography : For absolute configuration determination. Software like SHELXL (for refinement) and WinGX (for data processing) are widely used to resolve crystal structures .

- Elemental Analysis : To validate empirical formulas and purity .

Advanced Research Questions

Q. What challenges arise during crystallographic refinement of this compound, and how are they addressed?

High-resolution crystallography may reveal disorder in the thiazole ring or sodium counterion, requiring anisotropic displacement parameter (ADP) refinement in SHELXL. Twinning, common in carboxylate salts, can be managed using twin-law matrices in SHELXPRO. Hydrogen bonding networks (e.g., between the amino group and carboxylate oxygen) should be validated via graph-set analysis to ensure chemically plausible interactions .

Q. How can researchers resolve contradictions in reported bioactivity data for thiazole derivatives?

Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) may stem from:

- Assay Variability : Cross-validation using standardized protocols (e.g., CLSI guidelines for antimicrobial testing).

- Structural Analogues : Comparing substituent effects (e.g., electron-withdrawing groups on the phenyl ring enhancing antimicrobial activity) .

- Solubility/Purity : Ensuring sodium salt forms are fully dissolved in assay media and confirming purity via HPLC.

Q. What computational strategies predict intermolecular interactions in sodium salt crystals?

Hydrogen-bonding patterns can be modeled using graph-set analysis (Etter’s methodology) to classify motifs like D (donors) and A (acceptors). Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) optimize geometries and electrostatic potential surfaces, revealing preferred binding sites. Software like Mercury (CCDC) visualizes packing diagrams .

Q. How are structure-activity relationships (SARs) designed for derivatives of this compound?

SAR studies focus on:

- Thiazole Modifications : Introducing halogens or methyl groups at the 4-position to enhance steric effects.

- Propanoate Backbone : Varying alkyl chain length to alter lipophilicity and bioavailability.

- Sodium Counterion Substitution : Testing potassium or ammonium salts to assess ion-dependent solubility. Biological evaluation typically includes enzyme inhibition assays (e.g., COX-2 for anti-inflammatory potential) and cytotoxicity profiling .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.